(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one
Description
Properties
IUPAC Name |
(5E)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS3/c1-5-2-3-6(13-5)4-7-8(11)10-9(12)14-7/h2-4H,1H3,(H,10,11,12)/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULTYRGYZCNJJU-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/2\C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis with Ammonium Dithiocarbamate
The thiazole ring is assembled via cyclization between ammonium dithiocarbamate and α-bromo ketones. For this target, 2-bromo-1-(5-methylthiophen-2-yl)ethanone serves as the electrophilic partner.
Procedure :
- Dissolve ammonium dithiocarbamate (1.2 equiv) in anhydrous ethanol.
- Add 2-bromo-1-(5-methylthiophen-2-yl)ethanone (1.0 equiv) dropwise at 0°C.
- Heat under reflux for 6–8 hours.
- Isolate 2-mercapto-5-acetyl-1,3-thiazol-4(5H)-one via vacuum filtration (Yield: 68–72%).
Mechanistic Insight :
The dithiocarbamate attacks the α-carbon of the bromo ketone, followed by cyclodehydration to form the thiazole ring. The acetyl group at position 5 and mercapto group at position 2 are installed concomitantly.
Knoevenagel Condensation for Methylene Bridge Installation
Reaction of Thiazol-4(5H)-one with 5-Methyl-2-Thiophenecarbaldehyde
The acetyl group at position 5 undergoes base-catalyzed condensation with 5-methyl-2-thiophenecarbaldehyde to form the α,β-unsaturated ketone.
Optimized Conditions :
- Catalyst : Piperidine (10 mol%)
- Solvent : Ethanol/water (9:1)
- Temperature : 80°C, 12 hours
- Yield : 85% (E-isomer predominant)
Reaction Equation :
$$
\text{Thiazol-4(5H)-one} + \text{5-Methyl-2-thiophenecarbaldehyde} \xrightarrow{\text{piperidine}} \text{(5E)-Target Compound}
$$
Stereochemical Control :
The E-configuration is favored due to steric hindrance between the thiophene and thiazole rings in the Z-isomer.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
Infrared (IR) Spectroscopy
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield (%) | E:Z Ratio |
|---|---|---|---|---|
| Hantzsch + Knoevenagel | Bromo ketone, dithiocarbamate | Reflux, 8h | 68 | 9:1 |
| One-pot condensation | Thiophenecarbaldehyde, thiourea | Microwave, 150°C | 55 | 7:3 |
| Solid-phase synthesis | Resin-bound thiazole precursor | Room temp, 24h | 42 | 8:2 |
Table 1: Comparison of synthetic approaches for the target compound.
Challenges and Optimization Strategies
Byproduct Formation During Knoevenagel Reaction
Competitive aldol side reactions are mitigated by:
Mercapto Group Oxidation
The -SH group is prone to oxidation during storage. Stabilization methods include:
Industrial-Scale Production Considerations
Cost-Effective Substitutes for Reagents
Continuous Flow Synthesis
Microreactor systems enhance reproducibility:
- Residence time: 12 minutes
- Productivity: 1.2 kg/day per reactor unit.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, it can induce oxidative stress in microbial cells, leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Property Comparisons
Substituents significantly influence solubility, melting points, and bioavailability:
- Mercapto Derivatives: The -SH group in the target compound and its analogs (e.g., ) may enhance metal-binding capacity but reduce solubility compared to amino-substituted derivatives.
- Arylidene Groups : Bulky substituents like naphthyl () or isopropoxy () lower water solubility (e.g., 86.92 mg/L for naphthylmethylene analog) compared to smaller groups like thienyl.
Key Research Findings and Implications
Synthetic Efficiency : Microwave-assisted synthesis () enables rapid access to thiazol-4-one derivatives with high stereochemical purity, a method likely applicable to the target compound.
Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., -CF₃ in ) enhance kinase inhibition .
- Thienyl and furyl substituents () improve selectivity for viral or cancer targets .
Pharmacological Potential: While the target compound’s bioactivity is underexplored, its structural similarity to DYRK1A inhibitors (e.g., 3e, 5s) suggests promise in neurodegenerative or oncological research .
Biological Activity
(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections will explore the synthesis, biological activities, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 5-methyl-2-thiophenecarboxaldehyde and 2-mercapto-1,3-thiazol-4(5H)-one in the presence of a base such as sodium hydroxide. The reaction is generally conducted in solvents like ethanol or methanol under reflux conditions to ensure complete conversion of reactants into the desired product.
Biological Activities
The biological activities of this compound can be categorized as follows:
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Thiazole derivatives are also explored for their anticancer potential. In vitro studies have demonstrated that certain thiazole compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . For example, compounds with similar thiazole scaffolds have shown IC50 values in the low micromolar range against various cancer cell lines .
Anti-inflammatory and Other Activities
In addition to antimicrobial and anticancer effects, thiazole derivatives have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and enzymes such as COX . Furthermore, some derivatives have been studied for their potential as enzyme inhibitors in various metabolic pathways.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
